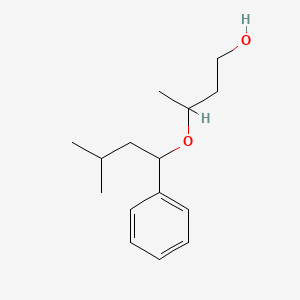
3-(3-Methyl-1-phenylbutoxy)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Méthyl-1-phénylbutoxy)butan-1-ol est un composé organique de formule moléculaire C15H24O2. Il s'agit d'un dérivé du butanol, comportant un groupe phényle et un groupe méthyle liés à la chaîne butoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(3-Méthyl-1-phénylbutoxy)butan-1-ol implique généralement la réaction du 3-méthyl-1-phénylbutanol avec du butanol en présence d'un catalyseur acide fort. Les conditions de réaction comprennent souvent des températures élevées et des temps de réaction prolongés pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs à écoulement continu pour maintenir des conditions de réaction optimales et améliorer le rendement. L'utilisation de techniques de purification avancées, telles que la distillation et la recristallisation, garantit la production de 3-(3-Méthyl-1-phénylbutoxy)butan-1-ol de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(3-Méthyl-1-phénylbutoxy)butan-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en hydrocarbures plus simples.
Substitution : Le groupe phényle peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Les réactions de substitution aromatique électrophile nécessitent souvent des catalyseurs comme le chlorure d'aluminium (AlCl3).
Principaux produits formés
Oxydation : Produit des cétones ou des aldéhydes.
Réduction : Donne des alcools ou des hydrocarbures plus simples.
Substitution : Donne divers composés aromatiques substitués.
Applications de la recherche scientifique
Le 3-(3-Méthyl-1-phénylbutoxy)butan-1-ol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme solvant dans diverses réactions chimiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la fabrication de parfums et d'arômes.
Mécanisme d'action
Le mécanisme d'action du 3-(3-Méthyl-1-phénylbutoxy)butan-1-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut exercer ses effets en modulant l'activité de ces cibles, ce qui conduit à diverses réponses biochimiques et physiologiques. Les voies exactes et les cibles impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-(3-Methyl-1-phenylbutoxy)butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-1-phenylbutoxy)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Méthyl-1-phénylbutanol : Un précurseur dans la synthèse du 3-(3-Méthyl-1-phénylbutoxy)butan-1-ol.
Butanol : Un alcool plus simple présentant des caractéristiques structurales similaires.
Phénylbutanol : Partage le groupe phényle mais n'a pas la chaîne butoxy.
Unicité
Le 3-(3-Méthyl-1-phénylbutoxy)butan-1-ol est unique en raison de sa combinaison d'un groupe phényle et d'une chaîne butoxy, qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Numéro CAS |
649556-02-5 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
3-(3-methyl-1-phenylbutoxy)butan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-12(2)11-15(17-13(3)9-10-16)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |
Clé InChI |
RFDQZZSYEPIPDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=CC=CC=C1)OC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


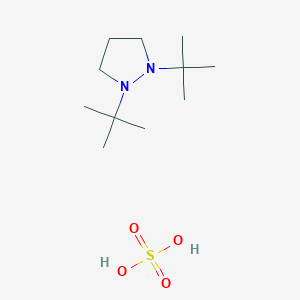
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)
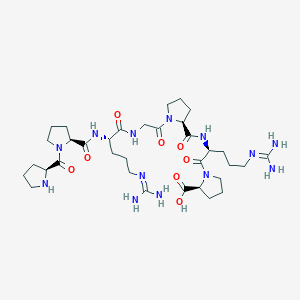
![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
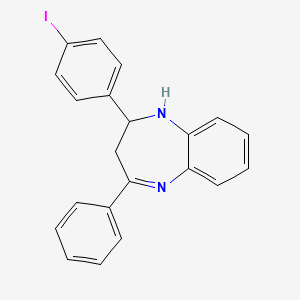
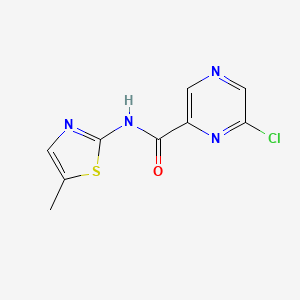
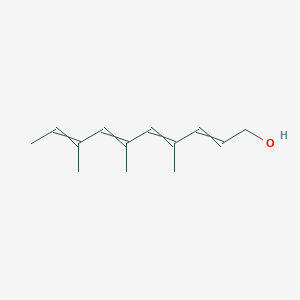
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)
![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
